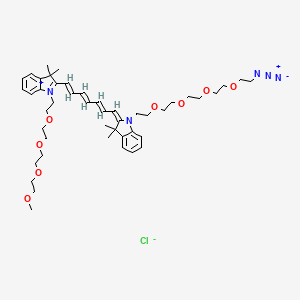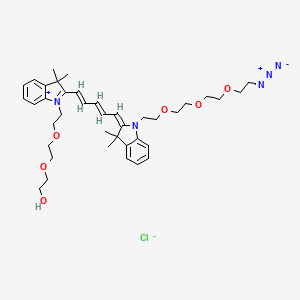
N-(m-PEG4)-N'-(azide-PEG4)-Cy7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a Cy7 labeled near infrared fluorescent PEG derivative containing an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cy7-labeled biomolecules for potential in vivo research and drug design related experiments.
Scientific Research Applications
Tissue Engineering
- Cartilage Tissue Engineering : A study by Han et al. (2018) discussed the development of a biocompatible and in situ cross-linkable hydrogel derived from hyaluronic acid. This hydrogel utilized copper-free click reactions for cartilage tissue engineering, demonstrating potential for injectable scaffolds in this field (Han et al., 2018).
Surface Immobilization
- Carbohydrate and Protein Immobilization : Sun et al. (2006) demonstrated the use of sequential Diels-Alder and azide-alkyne [3 + 2] cycloaddition reactions for immobilizing carbohydrates and proteins onto solid surfaces. This method was found effective for a wide range of complex substances (Sun et al., 2006).
Drug Delivery Systems
- pH-Responsive Endosome-Solubilizing Drug Nanocarriers : Quadir et al. (2014) reported on the potential of click chemistry-modified polypeptide-based block copolymers for the fabrication of pH-sensitive nanoscale drug delivery systems (Quadir et al., 2014).
Reversible Micelles
- Photo-responsive Reversible Micelles : Hu et al. (2014) explored photo-induced reversible amphipathic copolymers that self-assembled into micelles, demonstrating potential for controlled release and re-encapsulation of hydrophobic drugs (Hu et al., 2014).
Bioconjugation
- Dually Reactive Long Recombinant Linkers : Kjeldsen et al. (2020) described recombinant linkers for the chemoselective cross-linking of proteins, highlighting their potential in tissue targeting or dual targeting of receptors (Kjeldsen et al., 2020).
Solid-Phase Synthesis
- Solid Phase Synthesis of Quinazoline-2,4-Diones : Shao et al. (1998) discussed a practical solid-phase synthesis method using a short-chain, high loading capacity, polyethyleneglycol polystyrene copolymer for efficient synthesis (Shao et al., 1998).
Solar Energy Applications
- Solid-State Dye-Sensitized Solar Cells : Koh et al. (2010) researched the use of poly(ethylene glycol) containing terminal azide groups in enhancing the mechanical properties of electrolytes for dye-sensitized solar cells (Koh et al., 2010).
properties
Molecular Formula |
C46H66ClN5O8 |
|---|---|
Molecular Weight |
852.51 |
IUPAC Name |
(2E)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ISHBUBOOHQEWKB-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide](/img/structure/B1193230.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)

